![molecular formula C18H17N3O2 B2625222 Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate CAS No. 620101-29-3](/img/structure/B2625222.png)
Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate”, often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazolinone core with a methyl group at the 6-position and a phenyl group at the 4-position. The quinazolinone core is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
Quinazolinone derivatives, including “this compound”, exhibit reactivity at the 2-methyl group and the 3-amino group . They can undergo electrophilic substitution, oxidation, reduction, and reaction with metal ions. They can also participate in Mannich reactions and cycloaddition reactions .科学的研究の応用
In Vitro Microbial Studies
- Compounds similar to Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate, such as new pyrazolyl quinazolin-4(3H) ones, have been synthesized and screened for antibacterial and antifungal activity. Some of these compounds showed promising results against standard drugs (Patel & Barat, 2010).
- Another study focused on the synthesis of chalcone-containing pyrazolyl quinazolin-4(3H) ones, which exhibited in vitro antimicrobial activity against various bacteria and fungi (Patel & Barat, 2010).
Synthesis and Reactions
- Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates bearing an amino acid ester residue have been prepared, exploring chemoselective reactions of these compounds with alkyl halides (Fathalla & Pazdera, 2007).
Antimicrobial and Pharmacological Activities
- The synthesis of various quinazolinone derivatives, including those structurally related to this compound, has been reported. These compounds were then screened for their antibacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Tubulin Polymerization Inhibition
- In the search for antiproliferative agents, a study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor. This compound showed promising activity against human cancer cells (Minegishi et al., 2015).
Synthesis and Characterization of Derivatives
- Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds showed significant activities in these areas (Kumar & Vijayakumar, 2017).
将来の方向性
The future directions for research on “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate” and related compounds could involve further exploration of their synthesis, reactivity, and biological properties. Given the diverse range of biological properties exhibited by quinazolinone derivatives, there is potential for the development of new pharmaceuticals and therapeutic agents .
特性
IUPAC Name |
methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)21-18(20-15)19-11-16(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYUBBTWFJSEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
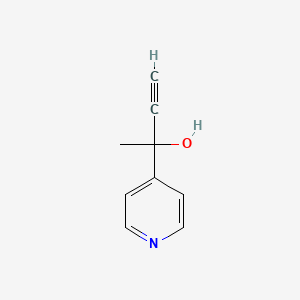
![ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2625149.png)
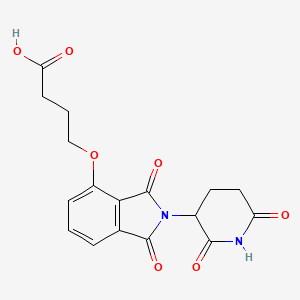
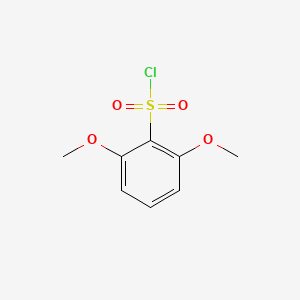
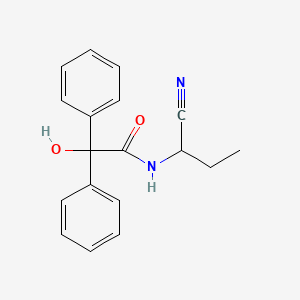
![3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2625155.png)
![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
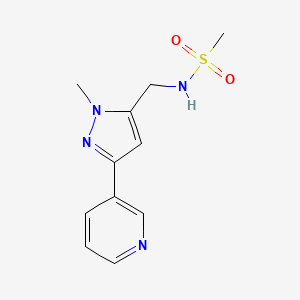
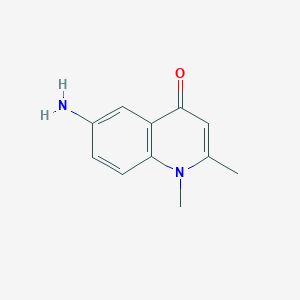
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)
